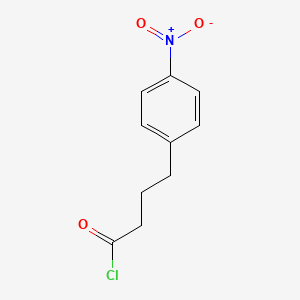

![molecular formula C23H27BO4Si B8750061 (4-{[tert-Butyl(diphenyl)silyl]oxy}-3-methoxyphenyl)boronic acid CAS No. 482309-54-6](/img/structure/B8750061.png)

(4-{[tert-Butyl(diphenyl)silyl]oxy}-3-methoxyphenyl)boronic acid

カタログ番号 B8750061

CAS番号:

482309-54-6

分子量: 406.4 g/mol

InChIキー: ZSPFICKKGHQCFL-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

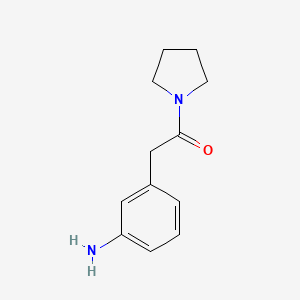

説明

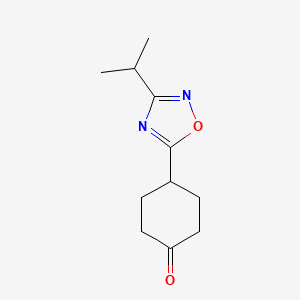

“(4-{[tert-Butyl(diphenyl)silyl]oxy}-3-methoxyphenyl)boronic acid” is a complex organic compound. The tert-Butyldiphenylsilyl (TBDPS) group in the compound is a protecting group for alcohols . The compound is likely to be used in the synthesis of other complex organic compounds, given the presence of the boronic acid and the silyl ether groups .

Synthesis Analysis

The synthesis of compounds with a tert-Butyldiphenylsilyl (TBDPS) group typically involves the use of the latent nucleophilicity of a hydroxyl group and an electrophilic source of TBDPS . This might involve using the triflate or the less reactive chloride of TBDPS along with a mild base such as 2,6-lutidine or pyridine and potentially a catalyst such as DMAP or imidazole .Molecular Structure Analysis

The molecular structure of the compound is complex, with a boronic acid group, a methoxy group, and a tert-Butyldiphenylsilyl group attached to a phenyl ring . The tert-Butyldiphenylsilyl group is a bulky group that provides steric hindrance, which can affect the reactivity of the compound .Chemical Reactions Analysis

The tert-Butyldiphenylsilyl group in the compound is known for its increased stability towards acidic conditions and nucleophilic species over other silyl ether protecting groups . This group can be easily introduced and removed under specific conditions, making it useful in various chemical reactions .特性

CAS番号 |

482309-54-6 |

|---|---|

分子式 |

C23H27BO4Si |

分子量 |

406.4 g/mol |

IUPAC名 |

[4-[tert-butyl(diphenyl)silyl]oxy-3-methoxyphenyl]boronic acid |

InChI |

InChI=1S/C23H27BO4Si/c1-23(2,3)29(19-11-7-5-8-12-19,20-13-9-6-10-14-20)28-21-16-15-18(24(25)26)17-22(21)27-4/h5-17,25-26H,1-4H3 |

InChIキー |

ZSPFICKKGHQCFL-UHFFFAOYSA-N |

正規SMILES |

B(C1=CC(=C(C=C1)O[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C)OC)(O)O |

製品の起源 |

United States |

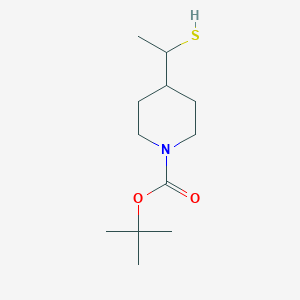

Synthesis routes and methods

Procedure details

At −78° C., 140 ml n-BuLi (1.6 M in hexane, 223.8 mmol) in 600 ml THF are added to a solution of 89.92 g (203.4 mmol) (4-bromo-2-methoxy-phenoxy)-tert-butyl-diphenyl-silane over a period of 30 minutes. After further 30 minutes at −78° C., 140.9 ml (610.4 mmol) triisopropylborate are added over a period of 30 minutes. The mixture is allowed to warm up to room temperature and is then hydrolysed at 0° C. with a 10% HCl solution within 30 minutes. After separation of the water phase, the organic phase is dried over MgSO4, condensed and the residue is crystallized-from ethyl acetate and a mixture of ethyl acetate/heptane, yielding. 4-(tert-butyl-diphenyl-silanyloxy)-3-methoxy-phenyl-boronic acid is isolated as a light yellow solid (m.p. 193–196° C.).

Quantity

89.92 g

Type

reactant

Reaction Step One

Name

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

![Benzoic acid, 4-[[[(1,1-dimethylethoxy)carbonyl]methylamino]methyl]-, methyl ester](/img/structure/B8750022.png)

![3-[4-(3-Hydroxyprop-1-ynyl)phenyl]prop-2-yn-1-ol](/img/structure/B8750041.png)

![6-(4-Fluorobenzyl)-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B8750075.png)